Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Description
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane scaffold with a methyl ester group at position 2 and an amino group at position 4, protonated as a hydrochloride salt. Its molecular formula is C₈H₁₃NO₂·ClH (total molecular weight: 191.7) . This compound is widely used in medicinal chemistry and materials science due to its unique conformational rigidity and functional group versatility. Suppliers like Combi-Blocks Inc. offer it with ≥95% purity, highlighting its relevance in high-precision synthetic workflows .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(9)2-5(6)3-8;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
WASXNYUMBDYAIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC1C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Photochemical [2 + 2] Cycloaddition for Core Formation
A modular and efficient approach to bicyclo[2.1.1]hexane derivatives involves photochemical [2 + 2] cycloaddition of appropriate alkenes or cyclopropenes under blue light irradiation, often sensitized by Iridium(III) complexes. This method allows for the formation of the bicyclic core with good regio- and diastereocontrol.
- Reaction conditions: Blue light irradiation, inert atmosphere, solvent switching between cyclopropenation and cycloaddition steps.
- Yields: Up to 51% for bicyclo[2.1.0]pentanes in related systems, with high diastereoselectivity (>95:5).
- Mechanism: Energy transfer from excited Ir(III) to cyclopropene, formation of diradical intermediates, and ring closure to bicyclic product.
Though this specific method is reported for bicyclo[2.1.0]pentanes, it provides a conceptual foundation for related bicyclo[2.1.1]hexane syntheses.
Esterification and Amination Steps
The methyl ester functionality at the 2-position is typically introduced via esterification of the corresponding carboxylic acid or acid chloride precursors. For example, treatment of bicyclo[2.1.1]hexane-2-carboxylic acid derivatives with methanol under acidic or reflux conditions yields the methyl ester.
The amino group at the 4-position can be introduced by reduction of nitro precursors or by substitution reactions on suitable intermediates:
Representative Preparation Protocol
A representative synthetic sequence adapted from literature sources may be summarized as follows:
Experimental Conditions and Notes
- Inert atmosphere: All reactions involving sensitive intermediates are performed under nitrogen or argon to prevent moisture and oxidation.
- Temperature control: Critical during nitration and reduction steps to avoid decomposition or polymerization.
- Purification: Typically involves extraction, drying over sodium sulfate, and evaporation under reduced pressure. Chromatographic purification may be employed for intermediates.
- Characterization: 1H and 13C NMR, LCMS, and crystallographic data are used to confirm structure and purity.
Research Findings and Analysis
- The photochemical approach to bicyclo[2.1.1]hexane core formation is advantageous for its stereoselectivity and modularity, enabling access to diverse derivatives.
- Reduction methods for converting nitro to amino groups are well-established and provide high yields with mild conditions, preserving the bicyclic framework.
- Esterification using thionyl chloride in methanol is an efficient method to obtain the methyl ester with good yield and purity.
- The formation of the hydrochloride salt enhances compound stability and facilitates handling for further applications.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents/Conditions | Yield Range | Key Considerations |
|---|---|---|---|---|
| Bicyclic core formation | Photochemical [2 + 2] cycloaddition | Blue light, Ir(III) sensitizer, inert atmosphere | Up to 51% (related systems) | Requires solvent switch, inert conditions |
| Nitration (if applicable) | Mixed acid nitration | H2SO4/HNO3 at 0 °C | Moderate | Temperature control critical |
| Reduction of nitro to amine | NaBH4 or catalytic hydrogenation | NaBH4 (2 equiv.), 0 °C to RT, overnight or Pd(OH)2/C, H2, MeOH | 70–90% | Monitor reaction progress |
| Esterification | SOCl2 in MeOH, reflux | SOCl2, MeOH, reflux 40 min | ~70% | Co-evaporation to remove residual reagents |
| Salt formation | Treatment with HCl | HCl in solvent | Quantitative | Improves stability |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH<sub>2</sub>) undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.
Example Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DCM | 25°C | 78% | |
| Acetyl chloride | THF | 0°C → 25°C | 85% |
Oxidation and Reduction
The amino group exhibits redox activity:
-
Oxidation : Forms nitroso or nitro derivatives using oxidizing agents like H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>.
-
Reduction : The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>.
Key Observations
-
Oxidation at the amino group proceeds optimally in acidic media (pH 3–5).
-
Ester reduction requires anhydrous conditions to avoid side reactions .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields bicyclo[2.1.1]hexane-2-carboxylic acid.
-
Basic Hydrolysis : Produces the corresponding carboxylate salt.
Comparative Hydrolysis Data
| Condition | Reagent | Time (h) | Conversion |
|---|---|---|---|
| 1M HCl (reflux) | H<sub>2</sub>O | 6 | 92% |
| 1M NaOH (rt) | MeOH | 12 | 88% |
Cycloaddition Reactions
The bicyclo[2.1.1]hexane core participates in [2+2] and [4+2] cycloadditions due to strain-induced reactivity:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic adducts.
-
Photochemical [2+2] : Forms dimeric structures under UV light .
Notable Example
| Dienophile | Catalyst | Product Structure | Yield |
|---|---|---|---|
| Maleic anhydride | None | Fused tricyclic adduct | 65% |
Stability and Side Reactions
The compound is sensitive to moisture and air, necessitating inert conditions (N<sub>2</sub> atmosphere) during reactions. Side reactions include:
-
Polymerization : Observed at temperatures >50°C during esterification.
-
Decarboxylation : Occurs under strong basic conditions (pH >12) .
Mechanistic Insights
-
Nucleophilic Substitution : The amino group’s lone pair attacks electrophiles, forming intermediates stabilized by the bicyclic framework.
-
Ester Reactivity : The electron-withdrawing carboxylate enhances the electrophilicity of the carbonyl carbon, facilitating hydrolysis.
Scientific Research Applications
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound featuring a bicyclo[2.1.1] framework with an amino group and a carboxylate ester. It has a molecular formula of and a molecular weight of approximately 191.66 g/mol. The compound's IUPAC name indicates a methyl ester at the carboxylate position and a hydrochloride salt, increasing its solubility in aqueous environments.
Pharmaceutical Research
This compound is potentially applicable in pharmaceutical research. It can serve as an intermediate in the synthesis of various pharmaceutical compounds. Compounds with similar bicyclic structures have been studied for their effects on neurotransmitter systems, especially regarding central nervous system activity. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. Interaction studies explore its binding affinity and activity within biological systems to understand its pharmacological profile and therapeutic potential.
Potential Biological Activities
- Influence on serotonin and dopamine pathways
- Mood regulation
- Effects on cognitive functions
Interaction Studies
- Binding affinity within biological systems
- Activity within biological systems
- Pharmacological profile
- Therapeutic potential
Structural Comparison
This compound shares structural similarities with other compounds. The table below highlights some related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Bicyclic | Different carboxylate position (1 vs 2) |
| 2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Lacks methyl ester functionality |
| Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Specific stereochemistry at positions 1 and 4 |
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Physicochemical and Functional Properties
- Solubility and Polarity: The target compound’s methyl ester and amino groups balance hydrophobicity and polarity, making it soluble in polar aprotic solvents (e.g., DMF, DMSO) . 4-Aminobicyclo[2.1.1]hexan-1-ol hydrochloride (C₆H₁₁NO·ClH) shows higher hydrophilicity due to the hydroxyl group, enhancing aqueous solubility but reducing membrane permeability .
Conformational Rigidity :
- Synthetic Utility: The methyl ester in the target compound serves as a versatile handle for hydrolysis to carboxylic acids or transesterification, critical for prodrug design . Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride (C₁₄H₁₉ClN₂O₂) introduces a carbamate-protected amine, enabling controlled deprotection in multistep syntheses .
Biological Activity
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound characterized by its unique structure, which includes both a carboxylate and an amino group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
- Molecular Formula : C₈H₁₄ClN₁O₂
- Molecular Weight : Approximately 191.66 g/mol
- Appearance : White to light yellow powder or crystal
- Solubility : Enhanced in polar solvents due to the hydrochloride form, facilitating reactions in aqueous environments
The compound's reactivity is influenced by its functional groups, where the carboxylate can participate in esterification reactions and the amino group can engage in nucleophilic substitutions or acylation reactions.
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages, but several avenues have been explored:
- Neuropharmacological Potential : The compound may exhibit effects on neurotransmitter systems, particularly those related to central nervous system (CNS) activity. Similar compounds have been studied for their roles in modulating neurotransmitter release and receptor activity.
- Pharmacodynamics and Pharmacokinetics : Interaction studies are essential to understand how this compound interacts with biological receptors, which could reveal therapeutic potentials and side effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds can provide insights into its potential biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-bicyclo[2.2.1]heptane-2-carboxylate | C₈H₁₃NO₂ | Similar bicyclic structure; different amino position |
| Methyl 4-amino-cyclohexanecarboxylate | C₇H₁₃NO₂ | Cyclohexane instead of bicyclic; potential CNS activity |
| Methyl 5-amino-bicyclo[3.3.0]octane-2-carboxylate | C₉H₁₅NO₂ | Variations in bicyclic structure; impacts on reactivity |
This table highlights the unique structural characteristics of this compound while also showcasing its commonalities with other bicyclic compounds that may influence their respective biological activities and synthetic pathways.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride?
The synthesis typically involves multi-step strategies:
- Bicyclo framework construction : Cycloaddition or strain-driven ring-closing reactions to form the bicyclo[2.1.1]hexane core. For example, photochemical [2+2] cycloadditions or transition-metal-catalyzed methods may be employed to achieve the strained bicyclic structure .
- Esterification : Methyl ester introduction via nucleophilic substitution or acid-catalyzed esterification of the carboxylic acid precursor.
- Amination and salt formation : The 4-amino group is introduced via reductive amination or nitrile reduction, followed by HCl treatment to form the hydrochloride salt .
Key validation : Monitor intermediates using H/C NMR and LC-MS to confirm structural integrity at each step .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during decomposition .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid moisture to prevent hydrolysis of the ester or amine groups .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks to establish shelf-life .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR (amide/amine protons: δ 6.5–8.0 ppm; bicyclic CH: δ 1.5–3.0 ppm) and C NMR (ester carbonyl: ~170 ppm; bicyclic carbons: 20–50 ppm) confirm regiochemistry .
- Mass spectrometry : ESI-MS in positive ion mode detects the [M+H] peak (e.g., m/z ~204 for the free base) and isotopic chlorine patterns for the hydrochloride .
- IR spectroscopy : Validate ester (C=O stretch: ~1720 cm) and ammonium (N–H bend: ~1600 cm) groups .
Advanced Research Questions
Q. How can stereochemical challenges in the bicyclo[2.1.1]hexane core be addressed during synthesis?
- Chiral auxiliaries : Use enantioselective catalysis (e.g., Rh-catalyzed cyclopropanation) to control stereochemistry during bicyclo framework formation .
- Resolution techniques : If racemic mixtures form, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) or diastereomeric salt crystallization (e.g., L-tartaric acid derivatives) .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/EtOH) .
Q. What strategies mitigate low yields in the final amination step?
- Protection/deprotection : Temporarily protect the amine with Boc or Fmoc groups during esterification to prevent side reactions .
- Reductive amination optimization : Use NaBHCN or H/Pd-C with pH control (pH 4–6) to enhance selectivity for the 4-position .
- Byproduct analysis : Identify impurities (e.g., over-alkylated amines) via LC-MS and adjust stoichiometry (amine:aldehyde ratio) .
Q. How can researchers assess this compound’s potential in medicinal chemistry applications?
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying ester groups or bicyclo ring size) and test against target enzymes (e.g., proteases or kinases) .
- In vitro assays : Measure binding affinity (SPR or fluorescence polarization) and cellular permeability (Caco-2 monolayer assays) .
- Computational modeling : Perform docking simulations (AutoDock Vina) to predict interactions with biological targets, guided by the bicyclo scaffold’s rigidity .
Q. What analytical methods resolve discrepancies in purity assessments between HPLC and 1^11H NMR?
- Orthogonal techniques : Combine reversed-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) with ion chromatography to detect charged impurities (e.g., residual HCl) .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently of UV-active contaminants .
- Elemental analysis : Verify C/H/N/Cl content matches theoretical values (e.g., Cl% = 16.2 for CHNO·HCl) .
Methodological Best Practices
Q. How should researchers troubleshoot poor solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt exchange : Replace HCl with more soluble counterions (e.g., acetate or citrate) via ion-exchange chromatography .
- Prodrug design : Modify the ester group (e.g., to a phosphate ester) for improved bioavailability .
Q. What steps ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (MeOH/EtO) for consistent purity ≥95% .
- Batch documentation : Record detailed parameters (e.g., cooling rates during crystallization) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
